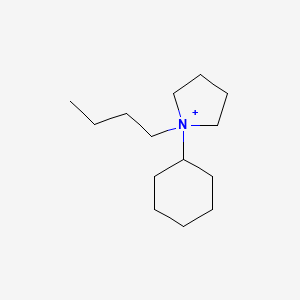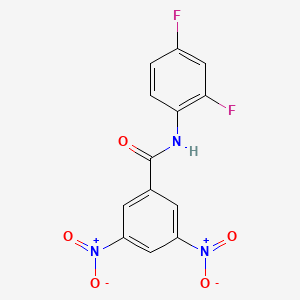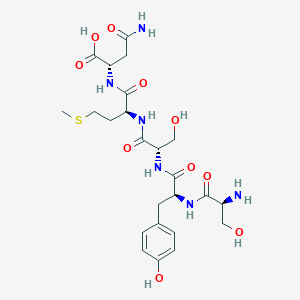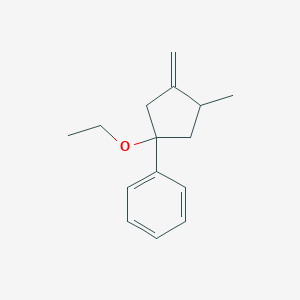
3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)- is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with phthalic anhydride under acidic conditions, followed by methylation and hydroxylation steps to introduce the methoxy and hydroxyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, such as cell signaling and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6,7-Trihydroxy-9-phenylisoxanthen-3-one
- 2,6,7-Trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one
- 9-Phenyl-2,3,7-trihydroxy-6-fluorone
Uniqueness
3H-Xanthen-3-one, 2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)- is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
387334-99-8 |
|---|---|
Molekularformel |
C22H18O8 |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
2,6,7-trihydroxy-9-(3,4,5-trimethoxyphenyl)xanthen-3-one |
InChI |
InChI=1S/C22H18O8/c1-27-19-4-10(5-20(28-2)22(19)29-3)21-11-6-13(23)15(25)8-17(11)30-18-9-16(26)14(24)7-12(18)21/h4-9,23-25H,1-3H3 |
InChI-Schlüssel |
PTCKBAYLQBUXKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


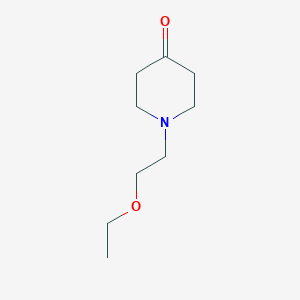
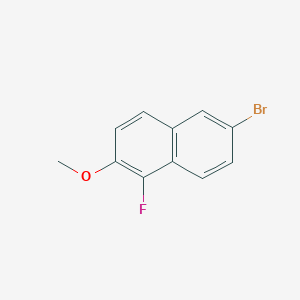


![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)
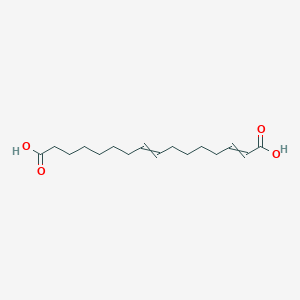
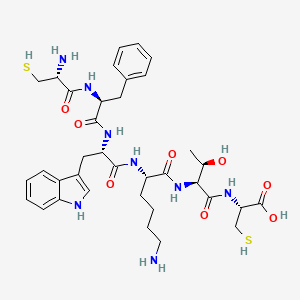
![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)

